

In-Depth Technical Guide: 3-Bromophenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromophenylboronic acid**

Cat. No.: **B151470**

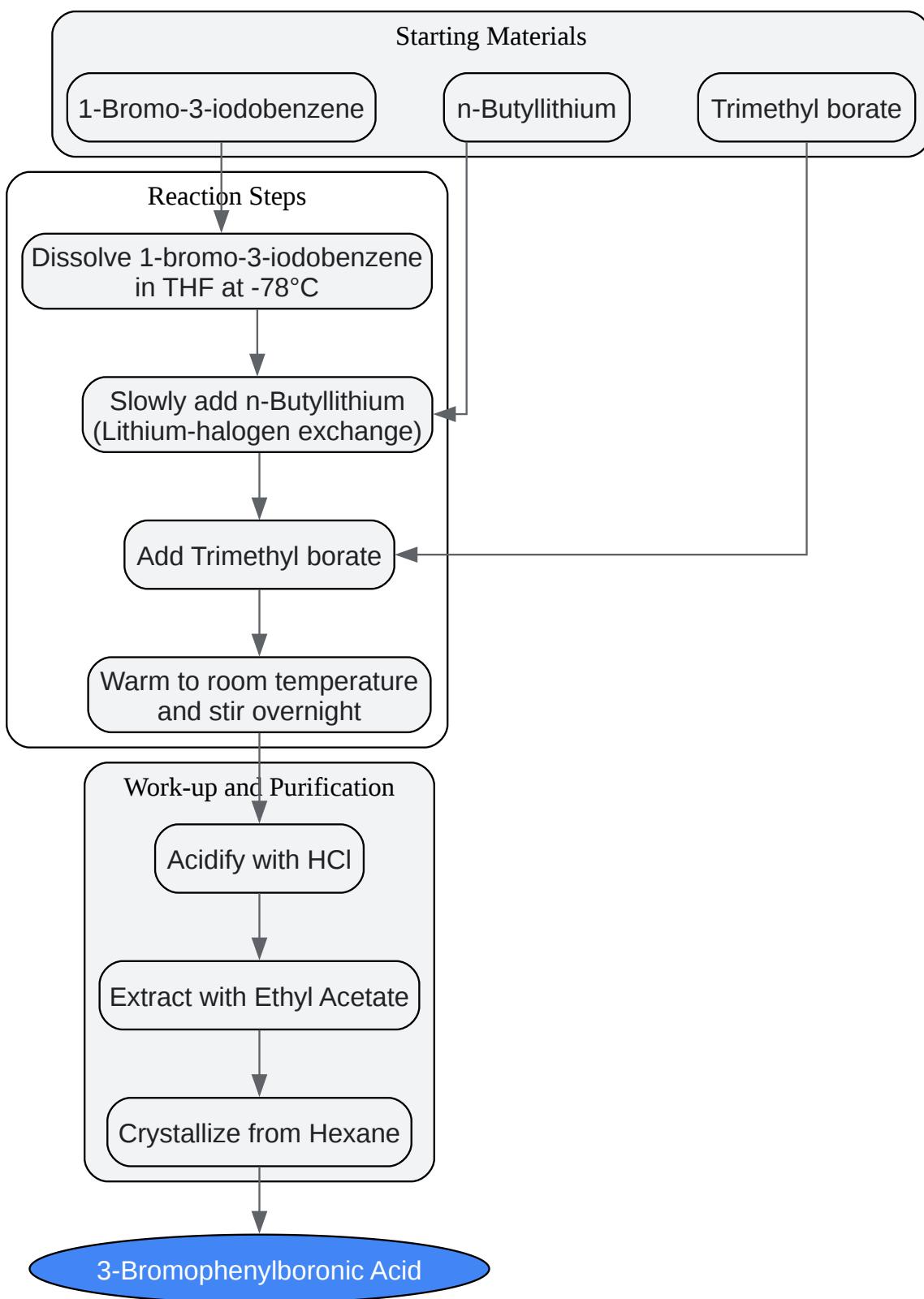
[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Compound Information

3-Bromophenylboronic acid is an organoboron compound widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its ability to serve as a stable yet reactive source of the 3-bromophenyl group makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Physicochemical Properties


The key quantitative data for **3-Bromophenylboronic acid** are summarized in the table below, providing a ready reference for experimental design.

Property	Value	Citations
Molecular Weight	200.83 g/mol	[1]
Molecular Formula	C ₆ H ₆ BBrO ₂	[2]
CAS Number	89598-96-9	[1] [2]
Melting Point	164-168 °C	[3]
Appearance	White crystalline powder	[3]
pKa (Predicted)	7.55 ± 0.10	[3] [4]
Solubility	Slightly soluble in DMSO and Methanol	[3] [4]

Synthesis and Experimental Protocols

Synthesis of 3-Bromophenylboronic Acid

A common laboratory-scale synthesis of **3-Bromophenylboronic acid** involves the reaction of a di-substituted benzene with an organolithium reagent, followed by quenching with a trialkyl borate. The workflow for a typical synthesis is depicted below.

[Click to download full resolution via product page](#)

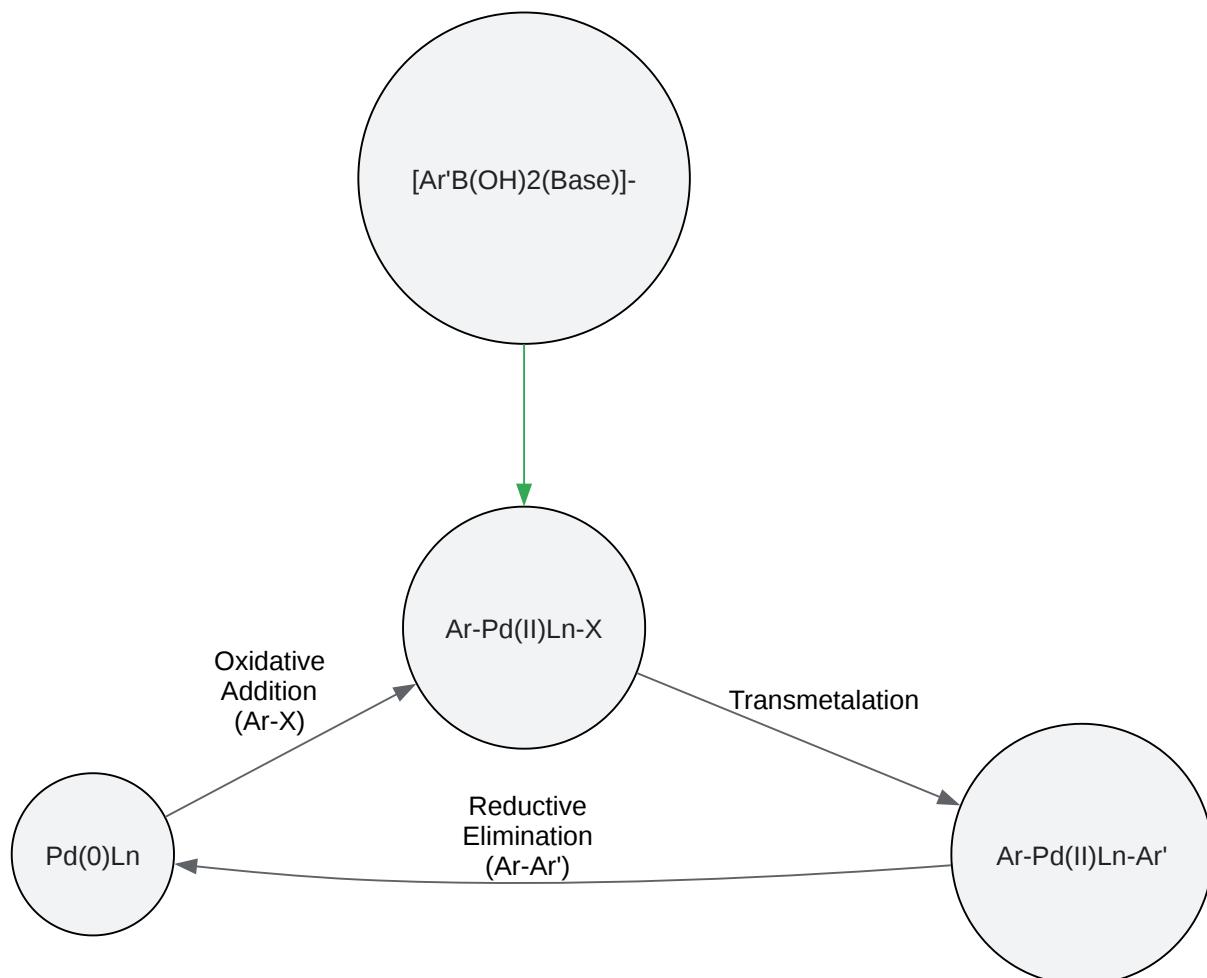
Caption: Synthetic workflow for **3-Bromophenylboronic acid**.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.^[5] **3-Bromophenylboronic acid** is a common coupling partner in these reactions. Below is a detailed protocol for a representative Suzuki-Miyaura coupling.

Reaction: Coupling of an Aryl Halide with **3-Bromophenylboronic Acid**

Materials:


- Aryl halide (e.g., 4-Iodotoluene) (1.0 mmol, 1.0 eq.)
- **3-Bromophenylboronic acid** (1.2 mmol, 1.2 eq.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) (0.05 mmol, 5 mol%)
- Base (e.g., K_2CO_3) (2.0 mmol, 2.0 eq.)
- Solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)
- Anhydrous sodium sulfate or magnesium sulfate
- Ethyl acetate
- Brine solution
- Silica gel for column chromatography
- Round-bottom flask, condenser, magnetic stir bar, and inert gas supply (Nitrogen or Argon)

Procedure:

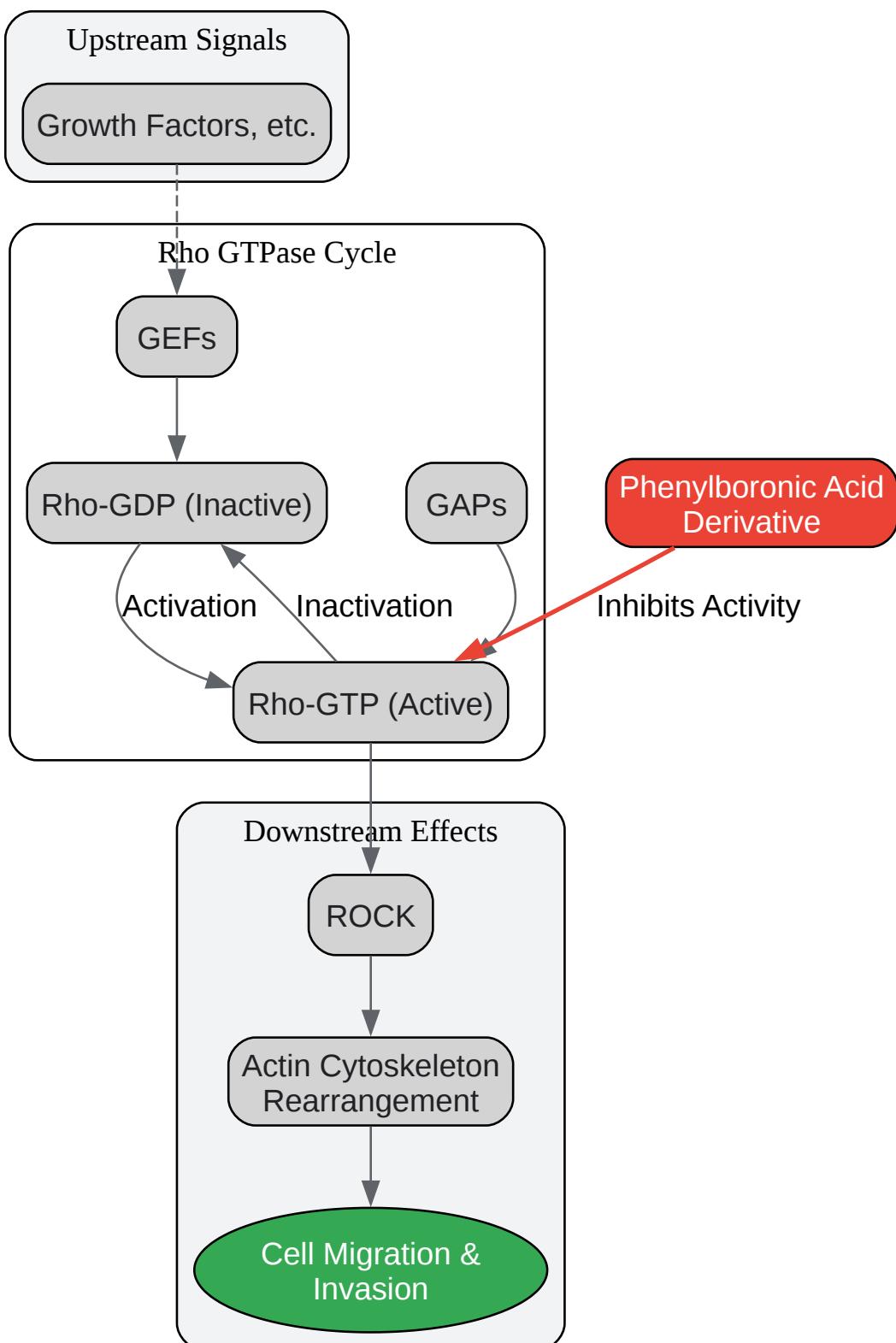
- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), **3-Bromophenylboronic acid** (1.2 mmol), and the base (2.0 mmol).^[6]

- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).[6] Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Following degassing, add the palladium catalyst (0.05 mmol).[6]
- **Reaction:** Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[6]
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Dilute with ethyl acetate and wash with water and then brine.
 - Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
 - Filter the drying agent and concentrate the organic phase under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the desired biaryl product.

The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept for understanding this transformation.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.


Applications in Drug Discovery and Chemical Biology

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties, which allow them to act as enzyme inhibitors.^{[7][8]} The boron atom can form reversible covalent bonds with active site residues in enzymes, such as serine proteases.^[8]

Inhibition of Signaling Pathways in Cancer

While research on **3-Bromophenylboronic acid** itself is specific, studies on its parent compound, phenylboronic acid (PBA), provide insights into its potential biological activity. PBA has been shown to inhibit the migration of metastatic prostate cancer cells.^[9] This effect is attributed to the inhibition of the Rho family of GTP-binding proteins, including RhoA, Rac1, and Cdc42.^{[9][10]} These proteins are key regulators of the actin cytoskeleton and are often dysregulated in metastatic cancers.^[9]

The inhibition of this pathway disrupts the downstream signaling that controls cell motility and invasion. Furthermore, derivatives containing the 3-bromophenyl moiety have been shown to inhibit cancer cell invasion and tumor growth, suggesting the potential of this structural motif in the development of novel anti-cancer agents.^[11]

[Click to download full resolution via product page](#)

Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid derivatives.

Conclusion

3-Bromophenylboronic acid, with a molecular weight of 200.83 g/mol, is a versatile and crucial reagent in modern organic synthesis. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling reaction is well-established. Furthermore, the broader class of phenylboronic acids is gaining attention in drug discovery for its potential to modulate key signaling pathways, such as the Rho GTPase pathway implicated in cancer metastasis. This technical guide provides core data and protocols to facilitate its use in research and development, highlighting its significance for both synthetic chemists and drug discovery professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-溴苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1pchem.com [1pchem.com]
- 3. 3-Bromophenylboronic acid | 89598-96-9 [amp.chemicalbook.com]
- 4. 3-Bromophenylboronic acid CAS#: 89598-96-9 [m.chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Bromophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151470#3-bromophenylboronic-acid-molecular-weight\]](https://www.benchchem.com/product/b151470#3-bromophenylboronic-acid-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com